molecular formula C16H25Cl2FN2O B6502100 1-cyclopropyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride CAS No. 1396676-73-5

1-cyclopropyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride

Cat. No.: B6502100
CAS No.: 1396676-73-5
M. Wt: 351.3 g/mol
InChI Key: MPDKUUHCISOMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-cyclopropyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride is a piperazine derivative characterized by a cyclopropyl-ethanol backbone linked to a 3-fluorobenzyl-substituted piperazine ring. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

1-cyclopropyl-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O.2ClH/c17-15-3-1-2-13(10-15)11-18-6-8-19(9-7-18)12-16(20)14-4-5-14;;/h1-3,10,14,16,20H,4-9,11-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDKUUHCISOMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC3=CC(=CC=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Molecular Formula Piperazine Substituents Salt Form Notable Features
Target Compound C₁₆H₂₂Cl₂FN₂O* 3-fluorobenzyl Dihydrochloride Cyclopropyl group enhances rigidity; fluorine improves lipophilicity/binding
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride C₉H₂₀Cl₂N₂O None Dihydrochloride Simpler structure; lacks aromatic substitution, likely lower receptor affinity
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethan-1-ol C₁₉H₂₃FN₂O₂ 4-fluorophenyl, 4-methoxyphenyl Free base Dual aromatic groups may increase steric hindrance; methoxy improves solubility
Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) C₂₄H₂₈FN₅O₃S Thiazole-urea hybrid Free base Urea and thiazole moieties enhance hydrogen bonding; ester may reduce stability
2-(4-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethanol dihydrochloride C₂₁H₂₄Cl₂F₃N₃OS Phenothiazine-trifluoromethyl Dihydrochloride Phenothiazine core confers antipsychotic activity; trifluoromethyl increases lipophilicity

*Estimated based on structural analogy; exact formula may vary.

Pharmacological and Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to free base analogs (e.g., 10a) .
  • Receptor Binding: Fluorine at the 3-position on the benzyl group may enhance serotonin or dopamine receptor affinity compared to non-fluorinated (e.g., ) or 4-fluorinated analogs (e.g., ) due to optimized electronic effects .

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